7-Iodoimidazo[1,2-a]pyridin-2-amine
Description
Properties
Molecular Formula |
C7H6IN3 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
7-iodoimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C7H6IN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2 |
InChI Key |
SXTWMYCLOIMFCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1I)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Iodoimidazo 1,2 a Pyridin 2 Amine and Analogues
Classical and Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Core Synthesis.acs.orgacs.orgorganic-chemistry.org
The construction of the imidazo[1,2-a]pyridine core is a foundational step in accessing derivatives like 7-Iodoimidazo[1,2-a]pyridin-2-amine. Over the years, numerous synthetic strategies have been developed, ranging from traditional two-component condensations to modern multicomponent and catalytic reactions. rsc.orgnih.gov
The most classical and frequently utilized method for synthesizing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine (B139424) with an α-halo ketone or aldehyde, a reaction first reported by Tschitschibabin. bio-conferences.org This approach involves the nucleophilic substitution of the halogen by the pyridine (B92270) ring nitrogen, followed by intramolecular cyclization and dehydration.
Initially, these reactions were conducted at high temperatures, sometimes in sealed tubes, and gave modest yields. bio-conferences.org However, modern advancements have introduced catalyst-free and solvent-free conditions. For instance, Dong-Jian Zhu and colleagues developed a method where 2-aminopyridines react with α-bromo/chloroketones at 60°C without any catalyst or solvent. bio-conferences.org Similarly, refluxing 2-aminopyridine with ethyl bromopyruvate in ethanol (B145695) provides a straightforward route to key intermediates for potent antiviral agents. acs.orgnih.gov These condensation reactions remain a cornerstone of imidazo[1,2-a]pyridine synthesis due to their simplicity and the ready availability of starting materials. rsc.orgresearchgate.net
Transition-metal catalysis has significantly expanded the scope and efficiency of imidazo[1,2-a]pyridine synthesis. Copper and palladium catalysts are particularly prominent in these cyclization strategies.
Copper-catalyzed protocols are diverse and widely reported. beilstein-journals.orgresearchgate.net Copper(I) iodide (CuI) is frequently used to catalyze three-component domino reactions of 2-aminopyridines, aldehydes, and terminal alkynes. beilstein-journals.orgorganic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones or vinyl azides. beilstein-journals.orgorganic-chemistry.org For example, a heterogeneous catalyst system using titania-supported copper(II) chloride (CuCl₂) has been shown to be effective and recyclable for up to four cycles without significant loss of activity. beilstein-journals.org A green chemistry approach utilizes a copper sulfate (B86663) (CuSO₄)–ascorbate catalytic system in an aqueous micellar medium for the domino A³-coupling reaction to form imidazo[1,2-a]pyridines in good yields. acs.org An iodine/copper iodide-mediated system allows for the oxidative C-H functionalization of N-heteroaryl enamines to produce the target scaffold. organic-chemistry.org
Palladium-catalyzed reactions, although less common than copper, also offer efficient routes. Metal-carbene complexes involving both Cu(I) and Pd(II) have been used for the one-pot synthesis of functionalized imidazo[1,2-a]pyridines. beilstein-journals.org Gold catalysts, such as PicAuCl₂, have also been employed for mild, atom-economical syntheses from pyridine N-oxides and alkynes. nih.gov
In response to growing environmental concerns, significant effort has been dedicated to developing metal-free and green synthetic methods. nih.gov These protocols often utilize readily available, non-toxic reagents and environmentally benign solvents like water or ethanol, or are performed under solvent-free conditions. acs.orgyork.ac.ukrsc.org
Molecular iodine has emerged as a versatile and eco-friendly catalyst. nih.gov It can promote the condensation of 2-aminopyridines with acetophenones, often in water and sometimes assisted by ultrasound irradiation to improve efficiency and yield. nih.govacs.org This method is valued for its operational simplicity and short reaction times. nih.gov Other metal-free approaches include the use of simple Brønsted acids like hydrochloric acid or perchloric acid to catalyze the cyclization. acs.org A particularly innovative and rapid method involves the sodium hydroxide-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, which can provide quantitative yields within minutes on a gram scale. rsc.org Ultrasound-assisted C-H functionalization of ketones using a potassium iodide/tert-butyl hydroperoxide system in water also provides a metal-free route to the imidazo[1,2-a]pyridine core. organic-chemistry.org
Regioselective Iodination Strategies for Imidazo[1,2-a]pyridine Scaffolds.nih.gov
For the synthesis of this compound, the introduction of an iodine atom onto the heterocyclic core is a critical step. The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and thus the most common site for electrophilic substitution, including iodination. nih.gov However, achieving regioselectivity at other positions, such as C7, requires specific strategies, often involving the use of pre-functionalized 2-aminopyridines.
Direct C–H functionalization is an atom-economical and efficient strategy for introducing functional groups onto a pre-formed scaffold. researchgate.net For the iodination of imidazo[1,2-a]pyridines, a notable method involves the use of molecular iodine in the presence of an oxidizing agent.
A sustainable and efficient method for the regioselective C3-iodination of imidazo[1,2-a]pyridines utilizes ultrasound irradiation in the presence of tert-butyl hydroperoxide (TBHP) as a mediator. nih.govacs.org This metal-free reaction proceeds under mild conditions in green solvents like ethanol, with significantly improved reaction rates compared to conventional heating. nih.gov The protocol demonstrates broad functional group tolerance, providing a range of 3-iodoimidazo[1,2-a]pyridine (B1311280) derivatives in good to excellent yields (65-95%). nih.govacs.org While this method is highly selective for the C3 position, iodination at the C7 position would necessitate starting with a 4-substituted-2-aminopyridine, where the substituent is a precursor to or is the desired iodo group.
Table 1: Ultrasound-Assisted C3-Iodination of Various Imidazo[1,2-a]pyridines This table presents a selection of 3-iodo-imidazo[1,2-a]pyridine derivatives synthesized via an ultrasound-assisted, tert-butyl hydroperoxide mediated C-H iodination. Data sourced from nih.gov.
| Entry | Starting Imidazo[1,2-a]pyridine | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | 90% |
| 2 | 7-Fluoro-2-phenylimidazo[1,2-a]pyridine | 7-Fluoro-3-iodo-2-phenylimidazo[1,2-a]pyridine | 78% |
| 3 | 7-Chloro-2-phenylimidazo[1,2-a]pyridine | 7-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine | 80% |
| 4 | 7-Bromo-2-phenylimidazo[1,2-a]pyridine | 7-Bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine | 86% |
| 5 | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 3-Iodo-7-methyl-2-phenylimidazo[1,2-a]pyridine | 90% |
| 6 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine | 85% |
| 7 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 90% |
| 8 | 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | 3-Iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine | 85% |
Post-Synthetic Iodination of Pre-formed Imidazo[1,2-a]pyridines.nih.gov
Post-synthetic modification refers to the functionalization of the heterocyclic core after its initial construction. The ultrasound-assisted iodination described previously is a prime example of such a strategy. nih.govacs.org This approach is advantageous as it allows for the late-stage introduction of the iodine atom, which can be beneficial in multi-step syntheses.
The direct iodination of the parent imidazo[1,2-a]pyridine ring typically occurs at the C3 position due to its high electron density. To achieve iodination at the C7 position, as required for the titular compound, the synthesis must begin with a 2-aminopyridine already bearing an iodine atom at the 4-position (which becomes the 7-position of the imidazo[1,2-a]pyridine ring). The subsequent cyclization reaction, for instance with an appropriate α-halo ketone or through a metal-catalyzed pathway, would then construct the fused imidazole (B134444) ring, preserving the iodo-substituent at the desired C7 position. While direct C7-H iodination of an unsubstituted imidazo[1,2-a]pyridine is not a commonly reported high-yielding strategy, the use of pre-iodinated starting materials is a standard and effective approach for achieving this specific regiochemistry.
Synthesis of 7-Iodo-Substituted Precursors
The construction of the 7-iodoimidazo[1,2-a]pyridine (B3030450) core fundamentally relies on the synthesis of an appropriately substituted 2-aminopyridine. For the target molecule, the key starting material is 2-amino-4-iodopyridine . This intermediate is commercially available, though its synthesis can be achieved via direct iodination of 2-aminopyridine. synchem.desigmaaldrich.com A patent for the synthesis of the related 2-amino-5-iodopyridine (B21400) describes a method using iodine and hydrogen peroxide in water, which avoids organic solvents. google.com
Once 2-amino-4-iodopyridine is obtained, the imidazo[1,2-a]pyridine ring is typically formed through condensation with a synthon providing the remaining two carbons of the imidazole ring. A widely used method is the reaction with an α-halocarbonyl compound. For instance, reacting 2-amino-4-iodopyridine with reagents like ethyl bromopyruvate or bromoacetophenone leads to the formation of the corresponding 7-iodoimidazo[1,2-a]pyridine derivatives. mdpi.com This cyclization is a robust method for creating precursors that already contain the 7-iodo substituent and a functional group at the C2 position, which can later be converted to the desired amine. mdpi.comresearchgate.net
A general procedure involves stirring the 2-amino-4-iodopyridine with the α-halocarbonyl compound in a suitable solvent such as ethanol or dimethoxyethane (DME). The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular condensation and dehydration to yield the aromatic bicyclic system. mdpi.com
| Precursor Product | Starting Materials | Reagents & Conditions | Reference |
| Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate | 2-Amino-4-iodopyridine, Ethyl bromopyruvate | DME, Room Temperature, then EtOH, Reflux | mdpi.com, researchgate.net |
| 7-Iodo-2-phenylimidazo[1,2-a]pyridine | 2-Amino-4-iodopyridine, 2-Bromoacetophenone | EtOH, 65 °C | mdpi.com |
| 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid | 2-Amino-4-iodopyridine, Bromopyruvic acid | MeOH, Room Temperature | researchgate.net |
Introduction of the 2-Amine Moiety: Synthetic Routes and Challenges
Introducing an amino group at the C2 position of the imidazo[1,2-a]pyridine scaffold is a non-trivial synthetic step. The electronic nature of the ring system presents significant regioselectivity challenges. researchgate.net
Direct amination of a pre-formed 7-iodoimidazo[1,2-a]pyridine is challenging due to the inherent reactivity of the scaffold. The C3 position of imidazo[1,2-a]pyridines is significantly more electron-rich and sterically accessible than the C2 position, making it the preferred site for electrophilic attack and various direct functionalization reactions, including amination. researchgate.netresearchgate.net Consequently, methods for direct C-H amination of imidazo[1,2-a]pyridines overwhelmingly yield 3-amino derivatives, and selective direct amination at the C2 position is not a well-established strategy. researchgate.net This inherent regioselectivity is a primary hurdle for this approach.
A more viable and controllable strategy involves installing a different functional group at the C2 position during the initial synthesis, which can then be chemically transformed into the desired amine.
Reduction of a Nitro Group: One potential route is through the reduction of a 2-nitro-substituted precursor. This pathway would involve:
Synthesis of 2-nitro-7-iodoimidazo[1,2-a]pyridine. While the synthesis of 3-nitro isomers is common, obtaining the 2-nitro isomer is more complex. organic-chemistry.org
Reduction of the nitro group to an amine. This transformation is well-documented for the imidazo[1,2-a]pyridine core and can be effectively achieved using standard reducing agents like hydrazine (B178648) (H₂N-NH₂) with a palladium on carbon (Pd/C) catalyst. nih.gov
Conversion of an Ester/Carboxylic Acid: A highly practical and frequently employed route involves the conversion of a C2-ester or carboxylic acid. As detailed in section 2.2.3, reacting 2-amino-4-iodopyridine with ethyl bromopyruvate or bromopyruvic acid provides ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate or the corresponding carboxylic acid directly. mdpi.comresearchgate.net The carboxylic acid can then be converted to the 2-amino group via a rearrangement reaction, such as the Curtius rearrangement. This process typically involves:
Conversion of the carboxylic acid to an acyl chloride or activation with a coupling agent.
Reaction with an azide (B81097) source (e.g., sodium azide) to form the acyl azide.
Thermal or photochemical rearrangement of the acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.
The synthesis of various imidazo[1,2-a]pyridine-2-carboxylic acids and their subsequent conversion to amides and other derivatives is well-documented, making this a robust and predictable pathway. researchgate.netgoogle.com
| Transformation | C2-Precursor | Reagents & Conditions | C2-Product | Reference |
| Nitro Reduction | 2-Nitro group | H₂N-NH₂, Pd/C | 2-Amine | nih.gov |
| Ester Hydrolysis | 2-Carboxylate ester | HCl (aq) or BTMS | 2-Carboxylic acid | frontiersin.org, researchgate.net |
| Curtius Rearrangement | 2-Carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat (rearrangement) 4. H₂O/H⁺ (hydrolysis) | 2-Amine | researchgate.net |
Integrated Synthetic Pathways for this compound
An integrated and logical pathway to synthesize this compound is a linear sequence that leverages the reliable transformations described previously. While multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé (GBB) reaction are powerful for building imidazo[1,2-a]pyridine diversity, they characteristically yield 3-amino-substituted products and are therefore not suitable for accessing the desired 2-amino isomer. nih.govmdpi.com
The most feasible integrated pathway relies on the construction of a C2-functionalized precursor followed by its conversion to the amine. The route via the carboxylic acid is particularly well-supported by existing literature.
Proposed Linear Synthetic Pathway:
Step 1: Synthesis of 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. This precursor is synthesized by the condensation of 2-amino-4-iodopyridine with bromopyruvic acid in a solvent like methanol. researchgate.net
Step 2: Formation of Acyl Azide. The resulting carboxylic acid is converted into an acyl azide. This is typically achieved by first forming an activated ester or acyl chloride, followed by reaction with sodium azide.
Step 3: Curtius Rearrangement and Hydrolysis. The acyl azide undergoes a Curtius rearrangement upon heating to form an isocyanate intermediate. This intermediate is not isolated but is subsequently hydrolyzed with aqueous acid or base to furnish the final product, this compound.
This stepwise approach ensures complete control over the regiochemistry, overcoming the inherent electronic preference of the imidazo[1,2-a]pyridine ring for C3-functionalization.
Advanced Chemical Transformations and Reactivity of 7 Iodoimidazo 1,2 a Pyridin 2 Amine
Halogen-Directed Reactivity: Leveraging the 7-Iodo Substituent
The iodine atom at the 7-position of the imidazo[1,2-a]pyridine (B132010) ring is a key functional group that directs a variety of synthetic transformations. Its susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions makes it an invaluable handle for molecular diversification.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at the 7-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 7-iodo substituent of 7-iodoimidazo[1,2-a]pyridin-2-amine serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, has been successfully applied to imidazo[1,2-a]pyridines. While specific examples for the 7-iodo-2-amino derivative are not extensively detailed in the provided results, the general reactivity of iodo-substituted imidazo[1,2-a]pyridines in Suzuki reactions is well-established. researchgate.net For instance, the coupling of 3-iodoimidazo[1,2-a]pyridines with various boronic acids proceeds efficiently in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base. researchgate.net It is highly probable that this compound would undergo similar transformations, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.netnih.gov
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper complexes, is conducted under mild conditions. wikipedia.orgorganic-chemistry.orgslideshare.net The this compound is a suitable substrate for this reaction, facilitating the introduction of alkynyl moieties at the 7-position. These alkynylated products can serve as precursors for further synthetic manipulations.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction would allow for the introduction of various primary and secondary amines at the 7-position of the imidazo[1,2-a]pyridine core, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the coupling of a wide range of amines under mild conditions. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the 7-Position
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid/ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (aryl/heteroaryl) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C-C (alkynyl) |
| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, Phosphine ligand, Base | C-N |
Cyanation and Other Nucleophilic Aromatic Substitution Reactions at the 7-Position
The electron-deficient nature of the imidazo[1,2-a]pyridine ring system, further activated by the iodo substituent, facilitates nucleophilic aromatic substitution (SNA_r) reactions at the 7-position.
Cyanation , the introduction of a nitrile group, is a valuable transformation in organic synthesis as the nitrile can be further converted into various functional groups. While direct C-H cyanation of imidazo[1,2-a]pyridines at the C3 position has been reported using various methods, including electrochemical approaches and copper-mediated reactions, the substitution of an iodo group at the 7-position offers a more direct and regioselective route. rsc.orgorganic-chemistry.orgresearchgate.netnih.gov The reaction of this compound with a cyanide source, such as copper(I) cyanide or other modern cyanation reagents, likely proceeds under thermal or metal-catalyzed conditions to yield 2-aminoimidazo[1,2-a]pyridine-7-carbonitrile.
Other nucleophilic aromatic substitution reactions with various nucleophiles can also be envisioned at the 7-position. These reactions are generally favored on electron-poor aromatic rings, and the imidazo[1,2-a]pyridine nucleus fits this description. youtube.comnih.govmasterorganicchemistry.comyoutube.comlibretexts.org The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. libretexts.org The substitution of the iodo group with alkoxides, thiolates, and other nucleophiles would provide access to a diverse range of 7-substituted imidazo[1,2-a]pyridin-2-amine (B1245913) derivatives.
Reactivity of the 2-Amine Functionality
The 2-amino group on the imidazo[1,2-a]pyridine ring is a versatile functional handle that can be readily derivatized or utilized in the construction of more complex heterocyclic systems.
Derivatization via Acylation, Alkylation, and Arylation
The primary amine at the 2-position can undergo standard transformations to afford a variety of derivatives.
Acylation with acyl chlorides or anhydrides in the presence of a base would lead to the corresponding amides. This transformation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound.
Alkylation of the 2-amino group can be achieved using various alkylating agents. For instance, a method for the C3-H alkylation of imidazopyridines has been developed, and similar principles could potentially be adapted for N-alkylation. researchgate.net
Arylation of the 2-amino group can be accomplished through reactions like the Buchwald-Hartwig amination, where the amine acts as the nucleophile coupling with an aryl halide. This would result in the formation of a diarylamine structure.
Role of the Amine in Further Cyclization or Annulation Reactions
The 2-amino group can participate in cyclization reactions to form fused polycyclic systems. For example, condensation of the 2-amino group with a suitable bifunctional electrophile can lead to the formation of a new heterocyclic ring fused to the imidazo[1,2-a]pyridine core.
One such example involves the condensation of a substituted 2-amino-3-methylpyridine (B33374) with 1-(4-(methylsulfonylphenyl)-2-(p-tolylamino))ethan-1-one to yield a novel imidazo[1,2-a]pyridine derivative. nih.gov While this specific example doesn't involve the 2-amino group in a cyclization, it highlights the reactivity of the pyridine (B92270) nitrogen in forming the imidazo[1,2-a]pyridine scaffold. The 2-amino group itself is a key component in the initial formation of the imidazo[1,2-a]pyridine ring system through reactions of 2-aminopyridines with α-haloketones or other suitable precursors. bio-conferences.org
Furthermore, the development of palladium-catalyzed intramolecular dehydrogenative coupling reactions has enabled the synthesis of fused imidazo[1,2-a]pyrimidines. nih.gov Although these examples may not directly start from a pre-formed 2-aminoimidazo[1,2-a]pyridine, they demonstrate the potential for annulation reactions involving the imidazo[1,2-a]pyridine core.
Modifications to the Imidazo[1,2-a]pyridine Ring System
Beyond the functionalization of the iodo and amino substituents, the core imidazo[1,2-a]pyridine ring system itself can undergo various modifications. These modifications can alter the electronic properties and biological activity of the molecule.
Systematic structural modifications of the imidazo[1,2-a]pyrimidine (B1208166) system, a related scaffold, have been explored to improve metabolic stability. acs.orgresearchgate.net These strategies, which include altering the heterocycle or blocking reactive sites, could be conceptually applied to the imidazo[1,2-a]pyridine ring.
Direct functionalization of the imidazo[1,2-a]pyridine ring through radical reactions has emerged as an efficient strategy for derivatization. rsc.org These methods, often employing transition metal catalysis, metal-free oxidation, or photocatalysis, can introduce various functional groups at different positions on the heterocyclic core. rsc.orgmdpi.com
Furthermore, transition metal-catalyzed annulation reactions of imidazo[1,2-a]pyridines have been developed to construct fused polycyclic systems with interesting photophysical properties. researchgate.net These reactions often proceed through C-H activation pathways. rsc.org
Regioselective Functionalization at C3 and Other Positions
The imidazo[1,2-a]pyridine ring system is electron-rich, making the C3 position particularly susceptible to electrophilic attack and radical substitution. researchgate.net The iodine atom at the C7 position and the amino group at C2 offer additional sites for selective modification, enabling the synthesis of precisely substituted derivatives.
Research on the closely related 6-iodo-2-trifluoroacetamidoimidazo[1,2-a]pyridine has demonstrated a robust strategy for regioselective functionalization that can be applied to the 7-iodo analogue. researchgate.net This approach involves an initial halogen-metal exchange at the iodinated position, followed by a second regiospecific metalation at the C3 position. This C3-lithiated intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups. researchgate.net
A study on 6-iodo-2-trifluoroacetamidoimidazo[1,2-a]pyridine showed that treatment with i-propylmagnesium chloride effectively induces a halogen-metal exchange at the C6 position. researchgate.net Subsequent treatment with a strong base like lithium diisopropylamide (LDA) would then selectively deprotonate the C3 position, which can be reacted with various electrophiles. researchgate.net This two-step, one-pot procedure allows for the creation of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridines. researchgate.net
The following table summarizes the regioselective functionalization at position 6 of 6-iodo-2-trifluoroacetamidoimidazo[1,2-a]pyridine, which serves as a model for the potential reactivity at the C7 position of the title compound.
Table 1: Regioselective Functionalization at Position 6 of 6-Iodo-2-trifluoroacetamidoimidazo[1,2-a]pyridine
| Electrophile | Product (Yield %) |
|---|---|
| 2,6-Difluoro-benzaldehyde | 2a (76%) |
| 2,6-Dichloro-benzaldehyde | 2b (77%) |
| 2-Chloro-6-fluoro-benzaldehyde | 2c (79%) |
| Benzaldehyde | 2d (51%) |
| Benzoyl chloride | 2e (43%) |
| N,N-Dimethylformamide (DMF) | 2f (32%) |
Data sourced from a study on the functionalization of 6-iodo-2-trifluoroacetamidoimidazo[1,2-a]pyridine. researchgate.net
Furthermore, various methods have been developed for the direct C-H functionalization of the C3 position of the imidazo[1,2-a]pyridine core, which are applicable to 7-iodo-2-amino derivatives. These include:
C3-Alkylation: Lewis acid-catalyzed reactions with donor-acceptor cyclopropanes can achieve C3-alkylation in good to excellent yields. acs.org
C3-Sulfonamidation: Visible light-promoted reactions using a photosensitizer like Ir(ppy)₂(dtbbpy)PF₆ with sulfamides can introduce a sulfonamide group at the C3 position. nih.gov
C3-Alkoxycarbonylation: Rose bengal-catalyzed reactions with carbazates under blue LED illumination provide a route to C3-alkoxycarbonylated products. nih.gov
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. nih.govbeilstein-journals.org The imidazo[1,2-a]pyridine scaffold is frequently synthesized and functionalized using MCRs. rsc.org The 2-amino group in this compound makes it an ideal substrate for several types of MCRs.
One notable example is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), a three-component reaction between an amidine (like 2-aminopyridine (B139424) derivatives), an aldehyde, and an isocyanide. beilstein-journals.orgmdpi.commdpi.com This reaction is a highly efficient method for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.com By using a 2-amino-7-iodopyridine as the starting amidine, this reaction could be adapted to produce a wide array of 7-iodo-imidazo[1,2-a]pyridines functionalized at the 3-position.
A novel one-pot, three-component reaction has been developed to assemble tetracyclic fused imidazo[1,2-a]pyridines from 2-aminopyridines, isatins, and isocyanides. beilstein-journals.org The reaction proceeds through a GBB reaction followed by a retro-aza-ene reaction and subsequent intramolecular nucleophilic cyclization. beilstein-journals.org The electronic properties of substituents on the 2-aminopyridine were found to have no significant effect on the reaction's efficiency, suggesting that 7-iodo-2-aminopyridine would be a suitable substrate. beilstein-journals.org
Table 2: Examples of Multi-component Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Components | Key Features |
|---|---|---|
| Groebke–Blackburn–Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Efficient synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.commdpi.com |
| Fused Tetracycle Synthesis | 2-Aminopyridine, Isatin, Isocyanide | One-pot synthesis of quinazolin-2-one-fused imidazo[1,2-a]pyridines. beilstein-journals.org |
| Petasis-like Decarboxylative Reaction | Imidazo[1,2-a]pyridine, Glyoxylic acid, Boronic acid | Catalyst-free C3-functionalization to produce arylomethylated derivatives. nih.gov |
Another innovative catalyst-free, three-component Petasis-like reaction has been reported for the C3-functionalization of imidazo[1,2-a]pyridines. nih.gov This reaction involves the imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid, leading to C3-arylomethylation. nih.gov This method offers a straightforward way to introduce arylmethyl groups at the reactive C3 position of the 7-iodo-imidazo[1,2-a]pyridine core.
Spectroscopic and Computational Characterization of 7 Iodoimidazo 1,2 a Pyridin 2 Amine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.govnih.govnih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules. For derivatives of 7-Iodoimidazo[1,2-a]pyridin-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously determine the substitution pattern and connectivity of the fused heterocyclic ring system.
1D (1H, 13C, 15N) and 2D (COSY, HMQC, HMBC) Experiments for Positional Assignment and Connectivity.nih.govnih.govresearchgate.net
¹H NMR: The proton NMR spectrum provides initial insights into the substitution pattern. For a typical 7-iodo-2-aminoimidazo[1,2-a]pyridine derivative, the aromatic region will display characteristic signals for the protons on the pyridine (B92270) and imidazole (B134444) rings. The chemical shifts and coupling constants are influenced by the electronic effects of the iodo and amino substituents. For instance, the protons on the pyridine ring often appear as doublets or doublets of doublets, and their specific positions can be confirmed through 2D NMR.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by revealing the chemical shifts of all carbon atoms in the molecule. nih.gov The carbon attached to the iodine atom (C-7) will exhibit a characteristic upfield shift due to the heavy atom effect. The chemical shifts of the other carbons in the imidazo[1,2-a]pyridine (B132010) core provide further confirmation of the structure.
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen environments within the imidazo[1,2-a]pyridine ring system, helping to distinguish between the pyridine-like and pyrrole-like nitrogen atoms.
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships, allowing for the tracing of proton connectivity within the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity across the entire fused ring system, confirming the position of the iodo and amino substituents by observing correlations between protons and quaternary carbons.
A representative table of expected NMR data for this compound is provided below. Note that specific chemical shifts can vary depending on the solvent and the nature of other substituents on the core structure.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-3 | ~7.2-7.4 | ~110-115 | C-2, C-8a |
| H-5 | ~7.8-8.0 (d) | ~125-130 | C-7, C-8a |
| H-6 | ~6.7-6.9 (dd) | ~115-120 | C-8 |
| H-8 | ~7.4-7.6 (d) | ~120-125 | C-6, C-7 |
| NH₂ | Broad singlet | - | C-2 |
| C-2 | - | ~150-155 | H-3, NH₂ |
| C-3 | - | ~110-115 | H-5 |
| C-5 | - | ~125-130 | H-3, H-6 |
| C-6 | - | ~115-120 | H-5, H-8 |
| C-7 | - | ~85-95 | H-5, H-8 |
| C-8a | - | ~140-145 | H-3, H-5, H-8 |
Application of NMR to Investigate Conformational Dynamics
While the imidazo[1,2-a]pyridine core is largely planar, certain derivatives with bulky substituents may exhibit restricted rotation around single bonds, leading to conformational isomers. Variable-temperature NMR studies can be employed to investigate such dynamic processes. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with conformational exchange and to characterize the different conformers present at equilibrium.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis.nih.govresearchgate.netnih.govnih.govtsijournals.com
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination.researchgate.net
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of this compound and its derivatives. researchgate.net The presence of iodine, with its characteristic monoisotopic mass, is readily confirmed.
For this compound (C₇H₆IN₃), the expected accurate mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula.
| Ion | Elemental Composition | Calculated Accurate Mass | Observed Accurate Mass |
| [M+H]⁺ | C₇H₇IN₃⁺ | 259.9730 | (Experimentally determined) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. nih.govnih.gov For this compound, key fragmentation pathways would likely involve:
Loss of the iodine atom: This would result in a significant fragment ion corresponding to the imidazo[1,2-a]pyridin-2-amine (B1245913) radical cation.
Cleavage of the imidazole or pyridine ring: This can lead to a series of smaller fragment ions characteristic of the fused heterocyclic system. nih.gov
Loss of small neutral molecules: Fragments corresponding to the loss of HCN or other small molecules can also be observed. tsijournals.com
By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the structure determined by NMR.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 260 | 133 | I | Loss of iodine atom |
| 260 | (Varies) | (Varies) | Ring cleavage products |
| 133 | (Varies) | (Varies) | Fragmentation of the imidazo[1,2-a]pyridin-2-amine core |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis.nih.govnih.gov
In the context of this compound, the IR and Raman spectra would be expected to show characteristic bands for:
N-H stretching vibrations: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. nih.gov
C-H stretching vibrations: Aromatic C-H stretching vibrations from the imidazo[1,2-a]pyridine ring will appear around 3000-3100 cm⁻¹.
C=N and C=C stretching vibrations: These vibrations, originating from the fused ring system, will be observed in the 1500-1650 cm⁻¹ region.
Ring breathing modes: The entire heterocyclic ring system will have characteristic "breathing" modes that are often strong in the Raman spectrum. researchgate.net
C-I stretching vibration: The carbon-iodine bond will have a stretching vibration at a lower frequency, typically in the far-IR region.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and intensities, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. researchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |
| N-H stretch (asymmetric) | 3400 - 3500 | IR |
| N-H stretch (symmetric) | 3300 - 3400 | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=N/C=C stretch | 1500 - 1650 | IR, Raman |
| Ring breathing | ~1000 | Raman (often strong) |
| C-I stretch | 500 - 600 | IR, Raman (often weak) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a important technique for probing the electronic transitions within a molecule. For the imidazo[1,2-a]pyridine scaffold, the absorption spectra typically exhibit distinct bands in the UV region, which are influenced by the nature and position of substituents on the bicyclic ring system.
Studies on various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives reveal characteristic absorption bands. Typically, two main bands are observed: one at shorter wavelengths (around 250–280 nm) and another at longer wavelengths (around 315–330 nm). nih.govresearchgate.net The higher-energy band is generally attributed to π-π* transitions delocalized over the aromatic system. nih.govresearchgate.net The lower-energy band is often described as having a mixed character of π-π* and intramolecular charge transfer (ICT) transitions. nih.gov The position and intensity of this band are particularly sensitive to the electronic properties of the substituents.
For instance, in a series of V-shaped bis-imidazo[1,2-a]pyridine fluorophores, an intense band at approximately 250–270 nm is assigned to a spin-allowed ¹π–π* transition involving the entire molecule. nih.gov A second, broader band at longer wavelengths is attributed to electronic transitions with mixed ¹π–π* and ¹ICT character. nih.gov The introduction of electron-donating or electron-withdrawing groups can significantly shift the absorption onset, confirming the partial ICT nature of the transition. nih.gov For 3-hydroxymethyl imidazo[1,2-a]pyrimidine derivatives, a band around 280 nm is attributed to π → π* transitions, while a band near 315 nm is associated with ICT transitions. researchgate.net The presence of an iodine atom at the 7-position, being an electron-withdrawing and heavy atom, would be expected to modulate these transitions, likely causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.
Table 1: Representative UV-Vis Absorption Data for Imidazo[1,2-a]pyridine Derivatives
| Compound Family | Absorption Maxima (λ_max) | Assignment | Reference |
|---|---|---|---|
| bis-Imidazo[1,2-a]pyridines | ~250-270 nm | ¹π–π* transition | nih.gov |
| bis-Imidazo[1,2-a]pyridines | ~320-330 nm | ¹π–π* and ¹ICT mixed transition | nih.gov |
| 3-hydroxymethyl imidazo[1,2-a]pyrimidines | ~280 nm | π → π* transition | researchgate.net |
| 3-hydroxymethyl imidazo[1,2-a]pyrimidines | ~315 nm | Intramolecular Charge Transfer (ICT) | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of molecular structure and offers invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, data from related structures provide a solid foundation for understanding its likely solid-state conformation.
For example, the X-ray crystal structure of a complex derivative, 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S, confirmed the planar nature of the fused pyridoimidazo system. nih.gov This study also revealed a mesomeric betaine (B1666868) form in the solid state, with charge separation between the two nitrogen atoms of the imidazo[1,2-a]pyridine core. nih.gov
Theoretical and Quantum Chemical Investigations
Computational chemistry provides powerful tools to complement experimental data, offering deep insights into the molecular properties of compounds like this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. For imidazo[1,2-a]pyridine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G++(d,p) or 6-31G(d,p), have been employed to optimize molecular geometries and calculate various chemical reactivity parameters. acs.orgnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are rich or deficient in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively. nih.gov
In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. For imidazo[1,2-a]pyrimidine derivatives, MEP analysis has been used to understand the charge distribution and its relationship to biological activity. nih.gov For this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the imidazo (B10784944) ring and a positive potential near the hydrogen atoms of the amine group, highlighting their roles in hydrogen bonding. The iodine atom would also influence the potential distribution on the pyridine ring.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding electronic transitions and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. acs.orgnih.gov
Table 2: Key Concepts in Computational Analysis of Imidazo[1,2-a]pyridines
| Computational Method | Key Information Provided | Relevance to this compound | References |
|---|---|---|---|
| DFT | Optimized geometry, electronic structure, reactivity parameters (hardness, electrophilicity). | Predicts the influence of the iodo and amine groups on the molecule's stability and reactivity. | acs.orgnih.govnih.gov |
| MEP | Maps of electrostatic potential, identification of nucleophilic and electrophilic sites. | Visualizes electron-rich (e.g., N atoms) and electron-poor (e.g., NH₂) regions for interaction prediction. | nih.gov |
| FMO | HOMO-LUMO energy levels and energy gap (ΔE). | Relates to chemical reactivity, kinetic stability, and electronic transitions (UV-Vis absorption). | nih.govacs.orgnih.gov |
| QTAIM/RDG | Analysis of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). | Characterizes the nature and strength of intermolecular interactions like hydrogen and halogen bonds in the solid state. | nih.gov |
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational techniques used to study non-covalent interactions (NCIs). These interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, are crucial in determining the supramolecular assembly and biological activity of molecules.
QTAIM analyzes the topology of the electron density to define atomic basins and characterize the nature of chemical bonds and interactions. RDG analysis provides a visual representation of NCIs in real space, where low-gradient, low-density regions indicate the presence of such interactions. For a series of imidazo[1,2-a]pyrimidine derivatives, DFT calculations coupled with QTAIM and RDG analyses have been performed to investigate intermolecular interactions. nih.gov For this compound, these methods would be particularly insightful. They could be used to characterize the hydrogen bonds formed by the 2-amine group and, notably, to investigate the potential for the iodine atom at the 7-position to act as a halogen bond donor, an interaction of increasing interest in medicinal chemistry and crystal engineering.
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridin 2 Amine Scaffolds with Emphasis on Iodo Substitution
Methodologies for SAR Derivations in Heterocyclic Systems
The elucidation of Structure-Activity Relationships (SAR) for heterocyclic compounds like imidazo[1,2-a]pyridines involves a combination of synthetic chemistry, biological testing, and computational modeling. nih.govnih.gov A primary methodology is the systematic synthesis of analogue libraries, where specific positions on the heterocyclic core are functionalized with a variety of substituents. rsc.org This allows researchers to probe the effects of electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and lipophilicity on the compound's interaction with its biological target. nih.govnih.gov
Key synthetic strategies for modifying the imidazo[1,2-a]pyridine (B132010) scaffold include:
Condensation Reactions: A common starting point is the condensation of 2-aminopyridines with α-haloketones. jst.go.jpresearchgate.net
Multi-component Reactions: One-pot reactions, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, offer an efficient way to generate diverse libraries of substituted imidazo[1,2-a]pyridines. rsc.orgnih.govbeilstein-journals.org
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are employed to introduce aryl or heteroaryl groups at specific positions. rsc.orgresearchgate.net
Once synthesized, these derivatives undergo biological screening to determine their activity against specific targets. mdpi.com The resulting data, which often includes metrics like IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration), is then analyzed to identify trends and build a comprehensive SAR profile. rsc.orgresearchgate.net This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds in drug discovery. researchgate.net
Influence of Halogen Substituents (Particularly Iodine at C7) on Molecular Recognition and Ligand-Target Interactions
Halogen atoms, particularly iodine, can significantly influence the biological activity of imidazo[1,2-a]pyridine derivatives through various mechanisms. The introduction of halogens can alter the electronic properties, lipophilicity, and metabolic stability of a molecule. mdpi.com
Specifically, the placement of an iodine atom at the C7 position of the imidazo[1,2-a]pyridine ring has been a subject of interest in SAR studies. Iodine, being the largest and most polarizable of the stable halogens, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a biological target. This can lead to enhanced binding affinity and potency.
Studies on various imidazo[1,2-a]pyridine derivatives have shown that halogen substitution can have a profound impact on their activity. For instance, in the development of anticancer agents, the presence and position of halogen substituents on the imidazo[1,2-a]pyridine core can dictate the potency and selectivity of the compounds. rsc.orgresearchgate.netnih.gov While direct SAR data for 7-iodoimidazo[1,2-a]pyridin-2-amine itself is limited in the public domain, the general principles of halogen substitution in this scaffold suggest that an iodine at C7 could significantly modulate ligand-target interactions. rsc.orgrsc.org
Role of the Amine Functionality at C2 in Modulating Biological Activity
Functionalization at the C2 position can be challenging due to the electrophilic stability at this position compared to the C3 position. researchgate.net However, various synthetic methods have been developed to introduce diverse substituents on the C2-amine, allowing for extensive SAR exploration. researchgate.net For example, the synthesis of 2-amino substituted imidazo[1,2-a]pyridines has been achieved through an iodine/KI-mediated oxidative C-N bond formation. researchgate.net
The nature of the substituent on the C2-amine can have a dramatic effect on the biological profile of the compound. For instance, in the context of antimicrobial agents, the specific groups attached to the C2-amine can influence the spectrum of activity and potency against different bacterial strains. nih.gov
Conformational Analysis and its Impact on SAR
The imidazo[1,2-a]pyridine core itself is relatively planar. However, the substituents at various positions, particularly bulky groups, can introduce conformational restrictions or preferences. rsc.org These conformational changes can affect how the molecule fits into the binding pocket of a protein, influencing the strength and specificity of the interaction. acs.org
For example, the orientation of a phenyl group at the C2 position relative to the imidazo[1,2-a]pyridine ring can be a key factor in determining activity. rsc.org Computational methods, alongside experimental techniques like X-ray crystallography and NMR spectroscopy, are used to study the preferred conformations of these molecules and correlate them with their biological data to refine SAR models. acs.orgrsc.org
In Silico Approaches to SAR: Molecular Docking and Dynamics Simulations
In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the SAR of imidazo[1,2-a]pyridine derivatives at a molecular level. nih.gov These computational techniques allow researchers to visualize and predict how these compounds might bind to their biological targets. acs.org
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For imidazo[1,2-a]pyridine derivatives, docking studies can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of a protein. nih.govacs.org This information is invaluable for understanding the molecular basis of activity and for designing new analogues with improved binding affinity. researchgate.net
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. acs.org These simulations can reveal how the binding of an imidazo[1,2-a]pyridine derivative affects the flexibility and conformational changes of the target protein, which can be crucial for its function.
These in silico approaches are often used in conjunction with experimental data to build more accurate and predictive SAR models, accelerating the drug discovery process. nih.govmdpi.com
SAR Related to Specific Biological Targets (excluding clinical efficacy/safety)
The imidazo[1,2-a]pyridine scaffold has been explored for its activity against a wide range of biological targets. nih.govnih.gov The SAR for each target can be quite distinct, highlighting the versatility of this chemical framework.
Imidazo[1,2-a]pyridine derivatives have shown significant promise as antimicrobial agents, active against various bacteria and other microorganisms. nih.govnih.gov The SAR in this area is focused on identifying substitutions that enhance potency and broaden the spectrum of activity.
Studies have shown that modifications at different positions of the imidazo[1,2-a]pyridine ring can lead to potent antibacterial compounds. rsc.orgnih.gov For instance, the introduction of specific side chains at the C2 and C3 positions has been a key strategy in developing antituberculosis agents. rsc.org The nature of the substituents on the pyridine (B92270) ring also plays a crucial role in determining the antimicrobial profile. nih.gov
The following table summarizes some key SAR findings for the antimicrobial activity of imidazo[1,2-a]pyridine derivatives:
| Position of Substitution | Substituent Type | Impact on Antimicrobial Activity |
| C2 | Amine with various alkyl or aryl groups | Can significantly influence potency and spectrum of activity. |
| C3 | Carboxamides | Often associated with potent antitubercular activity. rsc.org |
| C7 | Halogens (e.g., Iodine) | Can enhance binding and potency through halogen bonding. |
| Pyridine Ring | Various substituents | Modulates overall physicochemical properties and can impact activity. |
It is important to note that the development of resistance is a major challenge in antimicrobial drug discovery. nih.gov Therefore, ongoing SAR studies are crucial for designing novel imidazo[1,2-a]pyridine derivatives that can overcome existing resistance mechanisms.
Anti-inflammatory Pathways
Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
A novel imidazo[1,2-a]pyridine derivative, identified as MIA, has demonstrated significant anti-inflammatory effects. nih.gov In a study involving lipopolysaccharide (LPS)-induced inflammation in breast and ovarian cancer cell lines, MIA was found to decrease nitrite (B80452) production, an indicator of nitric oxide (NO) synthesis. nih.gov This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression. nih.gov The anti-inflammatory action of MIA is mediated through the modulation of the STAT3/NF-κB signaling pathway. nih.gov Molecular docking studies have further revealed that MIA can bind to the NF-κB p50 subunit, thereby inhibiting its activity. nih.gov
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives is often linked to their ability to inhibit COX enzymes. Certain carboxylic acid derivatives of this scaffold have been shown to reduce inflammation in vivo and exhibit a better safety profile concerning gastric mucosa compared to indomethacin. researchgate.net In silico and in vitro analyses have confirmed that some of these compounds, such as 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid, can preferentially inhibit COX-2. researchgate.net
The substitution pattern on the imidazo[1,2-a]pyridine ring is crucial for anti-inflammatory activity. For instance, the presence of a p-methylsulfonyl phenyl group at the C-2 position has been shown to be a key feature for potent and selective COX-2 inhibition. researchgate.net
Table 1: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Mechanism of Action | Key Findings |
|---|---|---|
| MIA (a novel imidazo[1,2-a]pyridine derivative) | Modulation of STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov | Decreased nitrite production and suppressed iNOS and COX-2 gene expression in LPS-induced cancer cell lines. nih.gov |
| 3-Amino imidazo[1,2-a]pyridine-2-carboxylic acid | Preferential inhibition of COX-2. researchgate.net | Reduced inflammation in vivo with improved gastric safety profile compared to indomethacin. researchgate.net |
Antiviral Mechanisms
The imidazo[1,2-a]pyridine scaffold has also served as a template for the development of antiviral agents. Research in this area has highlighted the importance of specific substitutions for potent antiviral activity.
A study focused on the synthesis and antiviral evaluation of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position reported significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov The structure-activity relationship analysis revealed that the nature and position of substituents on the imidazo[1,2-a]pyridine ring system were critical for antiviral potency. For instance, compounds with a phenylethylthiomethyl side chain at the 3-position showed promising results. nih.gov
Specifically, compounds designated as 4 , 15 , and 21 in the study were found to be highly active against HCMV, with a therapeutic index greater than 150. nih.gov These compounds also demonstrated notable activity against VZV. nih.gov The SAR study indicated that the presence of a bromine atom at the 6-position and a methyl group at the 8-position, as in compound 15 (6-bromo-8-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridine), contributed to the enhanced antiviral effect. nih.gov Similarly, a methyl group at the 7-position, as in compound 21 (7-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridine), also resulted in potent antiviral activity. nih.gov
Table 2: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Virus(es) | Key Findings |
|---|---|---|
| 4 (2-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridine) | Human cytomegalovirus (HCMV), Varicella-zoster virus (VZV) | Highly active against HCMV with a therapeutic index >150. nih.gov |
| 15 (6-bromo-8-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridine) | Human cytomegalovirus (HCMV), Varicella-zoster virus (VZV) | Highly active against HCMV with a therapeutic index >150. nih.gov |
| 21 (7-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridine) | Human cytomegalovirus (HCMV), Varicella-zoster virus (VZV) | Highly active against HCMV with a therapeutic index >150. nih.gov |
Anti-cancer Probes
The imidazo[1,2-a]pyridine core has been extensively explored for the development of anti-cancer agents, with various derivatives showing promising activity against different cancer cell lines. The substitution pattern, including the presence of an iodo group, plays a significant role in their mechanism of action and efficacy.
Derivatives of imidazo[1,2-a]pyridine have been shown to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. For example, certain novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) have demonstrated cytotoxic effects against the HCC1937 breast cancer cell line. nih.govnih.gov IP-5, in particular, was found to induce cell cycle arrest by increasing the levels of p53 and p21 proteins. nih.govnih.gov
The Wnt/β-catenin signaling pathway, which is often deregulated in cancer, has been identified as a target for imidazo[1,2-a]pyridine derivatives. nih.gov Some compounds from this class have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, and consequently, a reduction in cell proliferation. nih.gov
Furthermore, imidazo[1,2-a]pyridine-oxadiazole hybrids have been synthesized and evaluated for their anti-proliferative activity. nih.gov One such hybrid, compound 6d , exhibited potent activity against A549 lung cancer cells by inducing apoptosis and inhibiting tubulin polymerization. nih.gov
The use of iodine as a catalyst in the synthesis of imidazo[1,2-a]pyridine derivatives has also been explored, leading to the generation of compounds with anti-cancer properties. rsc.orgnih.gov In one study, a series of N-(tert-Butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine derivatives were synthesized and evaluated against several cancer cell lines. Compound 12b , with a 4-chlorophenyl substituent, showed significant anti-cancer activity. rsc.org
Table 3: Anti-cancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Type | Mechanism of Action | Target Cancer Cell Line(s) | Key Findings |
|---|---|---|---|
| IP-5 | Induction of cell cycle arrest via p53 and p21 upregulation. nih.govnih.gov | HCC1937 breast cancer cells. nih.govnih.gov | Strong cytotoxic impact with an IC50 value of 45µM. nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Inhibition of Wnt/β-catenin signaling pathway. nih.gov | Various cancer cell lines with APC or β-catenin gene mutations. nih.gov | Downregulation of Wnt target genes c-myc and cyclin D1. nih.gov |
| 6d (Imidazo[1,2-a]pyridine-oxadiazole hybrid) | Induction of apoptosis and inhibition of tubulin polymerization. nih.gov | A549 lung cancer cells. nih.gov | Highest potency with an IC50 value of 2.8 ± 0.02 μM. nih.gov |
| 12b (N-(tert-Butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine) | Not specified in detail, but evaluated for anti-cancer activity. rsc.org | Hep-2, HepG2, MCF-7, A375. rsc.org | Promising lead with IC50 values of 11-13 μM against the tested cell lines. rsc.org |
Applications of 7 Iodoimidazo 1,2 a Pyridin 2 Amine in Advanced Chemical Research
Utility as Precursors for Advanced Organic Synthesis and Materials Science
The 7-Iodoimidazo[1,2-a]pyridin-2-amine molecule is a highly valuable precursor in organic synthesis, primarily due to the presence of the carbon-iodine bond. The C–I bond is the most reactive among carbon-halogen bonds in metal-catalyzed cross-coupling reactions owing to its low bond dissociation energy. nih.gov This feature allows the 7-iodo position to serve as a versatile handle for introducing a wide array of functional groups through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This capability enables the construction of complex molecular architectures from a readily accessible core.
The imidazo[1,2-a]pyridine (B132010) scaffold itself is recognized for its utility in materials science. rsc.orgacs.orgresearchgate.net Derivatives of this heterocyclic system are known to possess interesting photophysical properties, including fluorescence, making them candidates for the development of organic fluorophores, dyes, and other photo-functional materials. nih.govnih.govbio-conferences.org The ability to functionalize the 7-position of the scaffold allows for the fine-tuning of these optical and electronic properties. For instance, coupling different aromatic or heteroaromatic moieties at this position can modulate the emission wavelength and quantum yield, leading to the creation of novel materials for applications in organic light-emitting diodes (OLEDs) or as high-performance dispersed dyes. nih.govbio-conferences.orgoup.comtandfonline.com The amino group at the C-2 position can also be modified, further expanding the structural diversity of the resulting materials.
The synthesis of the core imidazo[1,2-a]pyridine system is well-established through various methods, including multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, which offers a straightforward route to diversely substituted scaffolds. acs.orgbeilstein-journals.orgacs.org This accessibility, combined with the synthetic versatility of the 7-iodo group, positions this compound as a key intermediate for building complex molecules tailored for advanced material applications.
Development of Chemical Probes for Biological Systems
The imidazo[1,2-a]pyridine framework is an attractive scaffold for the design of chemical probes due to its inherent fluorescent properties. nih.govoup.comresearchgate.net These compounds often exhibit significant fluorescence, which can be modulated by substituents on the heterocyclic rings. nih.govoup.com This tunable fluorescence is a critical feature for developing sensitive and selective probes for biological imaging and sensing.
The structure of this compound is particularly well-suited for this purpose. The 7-iodo group provides a convenient site for attaching recognition moieties or linkers via transition-metal-catalyzed cross-coupling reactions. This allows the fluorescent core to be conjugated to molecules that can target specific analytes or cellular components. For example, researchers have successfully developed imidazo[1,2-a]pyridine-based fluorescent probes for detecting reactive oxygen species like hydrogen peroxide (H₂O₂) and heavy metal ions such as Hg²⁺. rsc.orgmdpi.com These probes typically work by having a reactive group that, upon interaction with the target analyte, modulates the electronic structure of the fluorophore, leading to a detectable change in fluorescence ("turn-on" or "turn-off" response).
The 7-iodo position on the scaffold is an ideal location to introduce such a reactive or targeting group without significantly disrupting the core fluorescence of the imidazo[1,2-a]pyridine system. Furthermore, the 2-amino group can be used to either fine-tune the photophysical properties of the probe or serve as an additional attachment point. This dual functionality makes this compound a powerful platform for creating sophisticated chemical probes for applications in cell biology, diagnostics, and environmental monitoring. rsc.orgmdpi.com
Contributions to Lead Generation and Optimization in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is widely regarded as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications. rsc.orgnih.govrsc.org This includes agents with anti-inflammatory, antiviral, anti-cancer, and anxiolytic properties. researchgate.netacs.org The specific substitution pattern of this compound makes it a highly promising starting point for drug discovery campaigns.
The utility of substitution on the pyridine (B92270) ring of the scaffold is exemplified by the clinical candidate Telacebec (Q203), a potent anti-tuberculosis agent. medchemexpress.com Q203 is a 6-chloro-2-ethyl-imidazo[1,2-a]pyridine-3-carboxamide that targets the cytochrome bc₁ complex essential for cellular energy production in Mycobacterium tuberculosis. nih.govasm.org The development of Q203 and its analogues involved extensive structure-activity relationship (SAR) studies, demonstrating that modifications on the imidazo[1,2-a]pyridine core are critical for potency and pharmacokinetic properties. nih.gov The 7-iodo group in the title compound serves as a synthetic equivalent to the 6-chloro group in Q203, acting as a versatile precursor for introducing a multitude of different substituents to systematically explore the SAR at this position and optimize lead compounds.
Furthermore, iodo-substituted imidazo[1,2-a]pyridines have themselves shown significant biological activity. A notable example is 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), which has been developed as a high-affinity ligand for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govresearchgate.net This demonstrates that an iodine atom on the pyridine portion of the scaffold is well-tolerated and can contribute favorably to target binding. The 2-amino group is also a common feature in bioactive imidazo[1,2-a]pyridines, often participating in key hydrogen bonding interactions within protein targets. Given these precedents, this compound represents a valuable building block for generating libraries of novel compounds for screening against various therapeutic targets.
Table 1: Selected Biologically Active Imidazo[1,2-a]Pyridine Derivatives
| Compound Name/Class | Biological Target/Application | Key Structural Feature | Reference(s) |
|---|---|---|---|
| Telacebec (Q203) | Anti-tuberculosis (cytochrome bc₁ inhibitor) | 6-Chloro-imidazo[1,2-a]pyridine | medchemexpress.comnih.govasm.org |
| IMPY | β-Amyloid plaque imaging agent | 6-Iodo-imidazo[1,2-a]pyridine | nih.govresearchgate.net |
| PI3K/mTOR Inhibitors | Anti-cancer | Substituted imidazo[1,2-a]pyridine core | nih.govnih.gov |
| Imidazo[1,2-a]pyridine-oxadiazole hybrids | Anti-proliferative agents | Imidazo[1,2-a]pyridine core |
Radiosynthesis Applications for Isotopic Labeling and Imaging Probes
The 7-iodo substitution makes this compound an outstanding candidate for radiosynthesis, particularly for developing probes for nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The carbon-iodine bond provides a direct pathway for the introduction of various radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I).
This approach has been successfully validated with closely related analogues. For instance, [¹²⁵I]IMPY, a 6-iodo-imidazo[1,2-a]pyridine, has been used to selectively label β-amyloid plaques in brain tissue and showed favorable biodistribution properties in vivo, including high brain uptake and rapid washout from normal tissue. nih.gov These are critical characteristics for a successful brain imaging agent. Given the structural similarity, a radioiodinated version of a 7-iodo-2-amino derivative could be explored for similar or different targets in the central nervous system or other tissues.
In addition to direct radioiodination, the 7-iodo group serves as a versatile precursor for introducing other key radioisotopes used in PET imaging, such as carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]). The iodo-substituent can be readily converted into an organotin or boronic ester precursor through Stille or Suzuki-Miyaura coupling chemistry, respectively. These precursors are then used in the final radiolabeling step with agents like [¹¹C]methyl triflate or [¹⁸F]fluoride. This strategy has been employed in the synthesis of [¹¹C]-labeled imidazo[1,2-a]pyridine derivatives developed as PET probes for imaging the PI3K/mTOR pathway in cancer. nih.govnih.gov The synthesis of such a tracer involved preparing a demethylated precursor which was then radiolabeled with [¹¹C]methyl triflate, achieving molar activities suitable for in vivo imaging. nih.govnih.gov Therefore, this compound is a strategic starting material for developing a wide range of radiolabeled imaging probes.
Future Research Directions and Outlook
Emerging Synthetic Methodologies for Iodoimidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research, leading to a variety of methodologies. nih.gov Future efforts are focused on developing more efficient, versatile, and environmentally friendly synthetic routes.
A significant area of development is the use of molecular iodine as a catalyst. Iodine-catalyzed methods offer a cost-effective and benign approach for the synthesis of imidazo[1,2-a]pyridines. nih.gov For instance, an ultrasonication strategy assisted by molecular iodine in water has been developed for the three-component coupling of 2-aminopyridine (B139424) derivatives, acetophenones, and dimedone, showcasing a green chemistry approach. nih.gov Another efficient iodine-catalyzed, one-pot, three-component condensation involves an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide to afford imidazopyridine derivatives in good yields at room temperature. nih.gov
Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are particularly promising for creating diverse libraries of imidazo[1,2-a]pyridines. researchgate.netmdpi.com This reaction combines an aminoazine, an aldehyde, and an isocyanide in a single step. researchgate.net Recent advancements have focused on using eco-friendly solvents and catalysts, such as ammonium (B1175870) chloride in ethanol (B145695) under microwave irradiation, to synthesize complex molecules like imidazo[1,2-a]pyridine-chromones. mdpi.com A novel and practical sequential strategy involves the addition of arylamines to nitriles followed by an I2/KI-mediated oxidative C-N bond formation to construct the imidazo[1,2-a]pyridin-2-amine (B1245913) framework. nih.gov
Future methodologies will likely continue to leverage catalyst innovation and process optimization. This includes the use of copper-catalyzed aerobic oxidative coupling, which is compatible with a broad range of functional groups, and catalyst-free cascade processes. organic-chemistry.org The development of solid-phase organic synthesis (SPOS) methods will also be crucial for generating large combinatorial libraries for high-throughput screening. acs.org
| Synthetic Method | Key Features | Reactants | Catalyst/Conditions | Reference |
| Iodine-Catalyzed Cyclization | Environmentally benign, ultrasonic assistance | 2-aminopyridines, acetophenones, dimedone | Molecular Iodine, Water, Ultrasound | nih.gov |
| Groebke-Blackburn-Bienaymé | One-pot, three-component, high diversity | 2-aminoazines, aldehydes, isocyanides | Acid catalysis (e.g., HClO4, NH4Cl) | researchgate.netmdpi.com |
| Sequential Addition/Oxidative Cyclization | Practical, scalable, no intermediate purification | Arylamines, nitriles | I2/KI | nih.gov |
| Solid-Phase Synthesis | Amenable to automation and library generation | Polymer-bound 2-aminonicotinate, α-haloketones | Solid-support, cleavage with amines | acs.org |
| Copper-Catalyzed Aerobic Coupling | Broad functional group tolerance | 2-aminopyridines, acetophenones | CuI, Aerobic conditions | organic-chemistry.org |
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For imidazo[1,2-a]pyridine (B132010) derivatives, advanced computational modeling is being used to rationally design new compounds with enhanced potency and selectivity.
Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling and pharmacophore generation are employed to understand the structural requirements for biological activity. researchgate.net For example, computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents have used these methods to identify key structural features necessary for their efficacy against multi-drug-resistant tuberculosis. researchgate.net Molecular docking studies are routinely used to predict the binding modes and affinities of imidazo[1,2-a]pyridine derivatives with their biological targets. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation. Docking studies have been instrumental in the development of novel inhibitors for targets such as the c-Met kinase and the SARS-CoV-2 spike protein. nih.govnih.gov
Density Functional Theory (DFT) is another powerful method used to appraise the structural and spectral properties of these compounds. nih.gov It helps in understanding the global and local chemical reactivity parameters, providing insights into how different substituents on the imidazo[1,2-a]pyridine scaffold influence its properties. nih.gov Furthermore, in silico tools like QikProp are used to predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the design phase. researchgate.net The integration of these computational approaches allows for a more targeted and efficient exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold, reducing the time and cost associated with traditional trial-and-error methods.
Exploration of Novel Biological Targets for Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine scaffold has demonstrated remarkable versatility, showing activity against a wide array of biological targets. nih.gov This proven "drug prejudice" characteristic encourages the exploration of this scaffold against novel biological targets to address unmet medical needs. rsc.orgrsc.org
Current research has identified potent imidazo[1,2-a]pyridine derivatives targeting several key proteins in cancer and infectious diseases. These include:
c-Met Kinase: A series of imidazo[1,2-a]pyridine derivatives have been designed as potent and selective inhibitors of the c-Met receptor tyrosine kinase, which is often dysregulated in cancer. nih.gov
PI3K/mTOR: Dual inhibitors of PI3K and mTOR, crucial nodes in cancer cell signaling, have been developed based on the imidazo[1,2-a]pyridine framework. acs.org
QcrB: This subunit of the cytochrome bcc complex in Mycobacterium tuberculosis is the target of the clinical candidate Q203, an imidazo[1,2-a]pyridine amide effective against drug-resistant TB. rsc.org
Insulin-like growth factor-1 receptor (IGF-1R): A novel series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the IGF-1R tyrosine kinase. sigmaaldrich.com
STAT3/NF-κB Pathway: Novel derivatives have shown anti-inflammatory effects by modulating this critical signaling pathway in cancer cells. nih.gov
The success in targeting these diverse proteins highlights the adaptability of the imidazo[1,2-a]pyridine core. Future research will likely expand to other target classes. The ability to easily functionalize the scaffold at multiple positions allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for new targets. The exploration of this scaffold against kinases, proteases, and other enzymes involved in various pathologies remains a fertile ground for drug discovery. For instance, derivatives have been designed as potential covalent inhibitors targeting KRAS G12C mutations in cancer. rsc.org
| Biological Target Class | Specific Example | Therapeutic Area | Reference |
| Receptor Tyrosine Kinases | c-Met, IGF-1R | Cancer | nih.govsigmaaldrich.com |
| Kinases | PI3K/mTOR | Cancer | acs.org |
| Bacterial Enzymes | QcrB (cytochrome bcc complex) | Tuberculosis | rsc.org |
| Transcription Factors | STAT3/NF-κB | Cancer, Inflammation | nih.gov |
| Oncogenic Proteins | KRAS G12C | Cancer | rsc.org |
Integration with High-Throughput Screening and Combinatorial Chemistry for Library Generation
The synergy between combinatorial chemistry and high-throughput screening (HTS) has revolutionized modern drug discovery. researchgate.netslideshare.net This approach is particularly well-suited for exploring the vast chemical space offered by the imidazo[1,2-a]pyridine scaffold.
Combinatorial chemistry enables the rapid synthesis of large, diverse libraries of related compounds. researchgate.net Methodologies like the GBB reaction and other MCRs are ideal for this purpose, as they allow for the introduction of multiple points of diversity in a single synthetic step from readily available starting materials. researchgate.netbeilstein-journals.org Solid-phase synthesis further enhances this capability by allowing for the use of excess reagents and simplified purification, making the process amenable to automation. acs.org
Once a library of imidazo[1,2-a]pyridine derivatives is generated, HTS is used to rapidly screen these compounds for activity against a specific biological target. slideshare.net This has been successfully applied to identify initial "hit" compounds from large chemical libraries. For example, HTS was used to identify the initial imidazo[1,2-a]pyridine hits against M. tuberculosis, which were then optimized to yield potent drug candidates. nih.gov
The future integration of these technologies will involve more sophisticated library design, informed by the computational models discussed previously. This "smart" combinatorial library approach focuses on synthesizing compounds with a higher probability of being active, thereby increasing the efficiency of the HTS process. The development of new tagging and deconvolution methods will also facilitate the rapid identification of active compounds from complex mixtures generated through combinatorial synthesis. researchgate.net This integrated platform of computational design, combinatorial synthesis, and HTS will be essential for efficiently mining the imidazo[1,2-a]pyridine scaffold for novel therapeutic agents.
Sustainable and Green Synthesis of Imidazo[1,2-a]pyridin-2-amine Derivatives
The principles of green chemistry are increasingly being incorporated into pharmaceutical manufacturing to reduce environmental impact and improve safety. The synthesis of imidazo[1,2-a]pyridine derivatives is an active area for the application of these principles.
A key focus is the use of environmentally benign solvents. Water has been successfully used as a solvent in the ultrasound-assisted, iodine-catalyzed synthesis of imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org Other green solvents, such as eucalyptol, have been employed in the GBB reaction to produce a library of compounds with high efficiency. researchgate.net
Catalyst selection is another important aspect of green synthesis. The use of inexpensive, non-toxic, and readily available catalysts like molecular iodine or ammonium chloride is preferred over heavy metal catalysts. nih.govmdpi.com Catalyst-free conditions are even more desirable, and some multicomponent reactions for imidazo[1,2-a]pyridine synthesis have been developed that proceed efficiently in deep eutectic solvents without the need for an external catalyst. researchgate.net
Process intensification techniques, such as microwave-assisted synthesis, are also being explored. Microwave irradiation can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of imidazo[1,2-a]pyridine-chromones. mdpi.com One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, are inherently greener as they reduce solvent usage, energy consumption, and waste generation. researchgate.net Future research will continue to focus on developing novel synthetic routes that are not only efficient and versatile but also adhere to the principles of sustainability.
Q & A
Q. What are the standard synthetic routes for 7-Iodoimidazo[1,2-a]pyridin-2-amine, and how scalable are these methods?
The most widely used method involves sequential addition of arylamines to nitriles followed by iodine/potassium iodide (I₂/KI)-mediated oxidative cyclization. This approach avoids intermediate purification and yields the imidazo[1,2-a]pyridin-2-amine scaffold efficiently. Reaction conditions (e.g., stoichiometry of I₂/KI, solvent choice) significantly influence scalability, with reported yields exceeding 70% under optimized protocols .
Q. How can researchers confirm the structural integrity and purity of this compound?
Characterization relies on:
Q. Why is the imidazo[1,2-a]pyridine core structure significant in pharmacological research?
This scaffold exhibits diverse bioactivity due to its planar aromatic system and hydrogen-bonding capability. Substitutions at the 2-amino and 7-iodo positions enhance interactions with biological targets (e.g., kinases, microbial enzymes), making it a versatile platform for drug discovery .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound derivatives?
Key factors include:
- Catalyst Optimization : I₂/KI ratios >1.5:1 improve oxidative cyclization efficiency .
- Solvent-Free Conditions : TsOH-catalyzed reactions reduce side products and increase yields (up to 86%) .
- Microwave Assistance : Accelerates reaction kinetics for time-sensitive intermediates .
Q. What methodologies are employed to evaluate the bioactivity of this compound derivatives?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against pathogens like Trypanosoma cruzi (IC₅₀ values as low as 1.35 μM) .
- Enzyme Inhibition Studies : Fluorescence-based assays for kinase or phosphodiesterase inhibition .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. How can structural analogs of this compound be designed to enhance pharmacokinetic properties?
Strategies include:
- Isosteric Replacement : Substituting iodine with trifluoromethyl groups improves metabolic stability .
- Chalcone Conjugation : Attaching chalcone moieties enhances antiparasitic activity (e.g., IC₅₀ = 8.5 μM against T. cruzi) .
- Solid-Phase Synthesis : Enables rapid generation of analogs via polymer-bound intermediates .
Q. What green chemistry approaches are viable for synthesizing imidazo[1,2-a]pyridine derivatives?
- Solvent-Free Reactions : TsOH catalysis under neat conditions reduces waste and energy consumption .
- Iodine Recycling : Recovering I₂ from reaction mixtures minimizes environmental impact .
- Ball Milling : Mechanochemical synthesis avoids toxic solvents and achieves high atom economy .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
